1,4-Thiazepane-1,5-dione

Description

BenchChem offers high-quality 1,4-Thiazepane-1,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Thiazepane-1,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

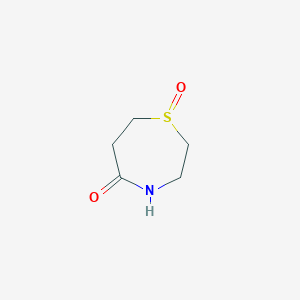

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

1-oxo-1,4-thiazepan-5-one |

InChI |

InChI=1S/C5H9NO2S/c7-5-1-3-9(8)4-2-6-5/h1-4H2,(H,6,7) |

InChI Key |

CSICYOQMTTYHCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CCNC1=O |

Origin of Product |

United States |

Foundational & Exploratory

1,4-Thiazepane-1,5-dione: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Workflows

As drug discovery pivots toward increasingly complex and conformationally restricted scaffolds, seven-membered heterocyclic rings have emerged as privileged structures. Among these, 1,4-thiazepane-1,5-dione (also known as 1,4-thiazepan-5-one 1-oxide) stands out as a highly versatile building block. By incorporating both a sulfoxide and a lactam within a single ring system, this molecule provides unique hydrogen-bonding dynamics and chiral possibilities that are highly sought after in peptidomimetic design.

This technical guide provides an in-depth analysis of the physicochemical properties, structural mechanics, and validated synthetic workflows for 1,4-thiazepane-1,5-dione, designed specifically for application scientists and synthetic chemists.

Physicochemical Profiling

Understanding the baseline physicochemical metrics of 1,4-thiazepane-1,5-dione is critical for predicting its behavior in both synthetic environments and biological assays. The dual presence of the highly polar S=O bond and the amide linkage significantly influences its solubility and partition coefficient.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Source / Rationale |

| IUPAC / Chemical Name | 1λ⁴,4-thiazepane-1,5-dione | Standard nomenclature |

| CAS Registry Number | 1596655-63-8 | |

| Molecular Formula | C₅H₉NO₂S | Computed |

| Molecular Weight | 147.2 g/mol | |

| InChI Key | CSICYOQMTTYHCA-UHFFFAOYSA-N | Standardized identifier |

| SMILES | O=C1CCCS(=O)CCN1 | Structural mapping |

| Hydrogen Bond Donors | 1 (Lactam NH) | Crucial for target binding |

| Hydrogen Bond Acceptors | 2 (C=O, S=O) | High polarity functional groups |

| Ring System | 7-membered | Based on core[1] |

Structural Dynamics & Mechanistic Insights

The causality behind the utility of 1,4-thiazepane-1,5-dione in drug design lies in its highly specific conformational constraints. The seven-membered 1,4-thiazepane core forces the molecule into a distinct geometry that effectively mimics specific peptide secondary structures, such as β-turns.

-

Dual Hydrogen-Bonding Capacity: The lactam NH acts as a strict, directional hydrogen-bond donor, while both the lactam carbonyl and the sulfoxide oxygen serve as potent hydrogen-bond acceptors.

-

Chiral Center Introduction: The selective oxidation of the thioether to a sulfoxide (1-oxide) introduces a stable stereocenter at the sulfur atom. This allows medicinal chemists to explore diastereomeric interactions within target protein binding pockets, a critical factor in optimizing binding affinity.

-

Biological Relevance: The 1,4-thiazepane architecture is not merely a synthetic curiosity; it is a defining structural motif in nature. For instance, it is the core framework of verrucosamide , a marine-derived thiodepsipeptide isolated from an actinomycete[2]. This natural product exhibits potent, targeted cytotoxicity against cancer cell lines, including MDA-MB-468 breast carcinoma (LD₅₀ = 1.26 µM) and COLO 205 colon adenocarcinoma (LD₅₀ = 1.4 µM)[2].

Experimental Protocol: Controlled Oxidation Synthesis

The synthesis of 1,4-thiazepane-1,5-dione from its thioether precursor (1,4-thiazepan-5-one) requires strict kinetic control to prevent over-oxidation. The following protocol is designed as a self-validating system , ensuring that the chemist can verify the integrity of the reaction at every phase.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of 1,4-thiazepan-5-one in 10 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM provides optimal solubility for both the lactam precursor and the oxidant while remaining completely inert to mild electrophilic oxidation conditions.

-

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

-

Causality: Lowering the thermal energy of the system kinetically favors the formation of the mono-oxidized sulfoxide (1-oxide) and actively suppresses the secondary oxidation step that would yield the unwanted sulfone (1,1-dioxide).

-

-

Controlled Oxidation: Add 1.05 equivalents of meta-chloroperoxybenzoic acid (mCPBA) portion-wise over 15 minutes.

-

Causality: The slight stoichiometric excess ensures the complete consumption of the thioether. The slow, portion-wise addition prevents localized exothermic spikes that could provide the activation energy needed for sulfone formation.

-

-

Reductive Quench (Self-Validation Step): After 2 hours of stirring at 0 °C, add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously.

-

Causality: The thiosulfate instantly reduces any unreacted mCPBA, preventing runaway oxidation during the subsequent solvent evaporation phase.

-

Self-Validation: Test the organic layer with KI-starch paper. The absence of a blue-black color definitively confirms the complete neutralization of all peroxides, ensuring safety and chemical stability.

-

-

Phase Separation & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of EtOAc/MeOH) to isolate the pure 1,4-thiazepane-1,5-dione.

Synthetic Workflow Visualization

Workflow for the controlled oxidation and purification of 1,4-thiazepane-1,5-dione.

Analytical Characterization Standards

To ensure the structural integrity and trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed post-purification:

Table 2: Analytical Validation Metrics

| Analytical Technique | Target Metric / Observation | Causality / Validation Purpose |

| LC-MS (ESI+) | m/z 148.2 [M+H]⁺ | Confirms the exact mass of the target sulfoxide (147.2 g/mol ). |

| LC-MS (ESI+) | Absence of m/z 164.2[M+H]⁺ | Self-validates the absence of sulfone (1,1-dioxide) over-oxidation. |

| ¹H NMR (400 MHz) | Downfield shift of C2/C7 protons | Confirms the successful oxidation of the adjacent sulfur atom, causing deshielding. |

| IR Spectroscopy | ~1650 cm⁻¹ (C=O), ~1040 cm⁻¹ (S=O) | Validates the simultaneous presence of both the lactam and sulfoxide functional groups. |

Applications in Drug Development

The 1,4-thiazepane-1,5-dione scaffold is highly valued in the synthesis of complex thiodepsipeptides. Because the seven-membered ring can effectively lock a peptide sequence into a specific bioactive conformation, it is frequently utilized to disrupt challenging protein-protein interactions (PPIs).

Furthermore, by utilizing 1,4-thiazepane-1,5-dione as a synthetic building block, researchers can access vast libraries of verrucosamide analogs[2]. This enables comprehensive Structure-Activity Relationship (SAR) studies aimed at optimizing the cytotoxic properties of marine-derived natural products for next-generation oncology therapeutics.

References

-

Nair, V., et al. "Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete". Marine Drugs, 2020, 18(11), 549.[Link]

-

National Center for Biotechnology Information. "1,4-Thiazepane | C5H11NS | CID 16640716". PubChem.[Link]

Sources

spectroscopic data of 1,4-Thiazepane-1,5-dione (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Thiazepane-1,5-dione

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1,4-Thiazepane-1,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed protocols and interpretive logic.

Introduction: The Significance of 1,4-Thiazepanes

The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring system containing nitrogen and sulfur atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a three-dimensional fragment in screening libraries for drug discovery. The precise characterization of novel thiazepane derivatives is paramount for understanding their structure-activity relationships (SAR) and for quality control during synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation of these compounds. This guide focuses on the dicarbonyl derivative, 1,4-Thiazepane-1,5-dione, providing a foundational understanding of its expected spectral features.

Molecular Structure and Overview

1,4-Thiazepane-1,5-dione is a cyclic structure containing a secondary amide (lactam) and a thioether linkage, with two carbonyl groups at positions 1 and 5. The molecular formula is C₅H₇NO₂S, and its calculated molecular weight is approximately 145.18 g/mol .

Molecular Structure of 1,4-Thiazepane-1,5-dione

Caption: Structure of 1,4-Thiazepane-1,5-dione with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on established chemical shift principles and data from related lactam and thioether-containing heterocycles.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,4-Thiazepane-1,5-dione in a solvent like CDCl₃ is expected to show four distinct signals corresponding to the four methylene groups and one signal for the amide proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 8.5 | Broad Singlet | 1H | NH | The amide proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| ~ 3.6 - 3.9 | Triplet | 2H | C3-H ₂ | Protons on the carbon adjacent to the amide nitrogen are deshielded. The signal is expected to be a triplet due to coupling with the C2 protons. |

| ~ 3.3 - 3.6 | Triplet | 2H | C7-H ₂ | These protons are adjacent to a carbonyl group and the sulfur atom, leading to a downfield shift. Expected to be a triplet from coupling with C6 protons. |

| ~ 2.8 - 3.1 | Triplet | 2H | C2-H ₂ | Protons on the carbon adjacent to the thioether sulfur are deshielded. The signal is a triplet due to coupling with the C3 protons. |

| ~ 2.5 - 2.8 | Triplet | 2H | C6-H ₂ | Protons alpha to a carbonyl group typically appear in this region. The signal is a triplet due to coupling with C7 protons. |

Predicted ¹H-¹H Coupling Pathway

Caption: Predicted spin-spin coupling in 1,4-Thiazepane-1,5-dione.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five signals, corresponding to the two non-equivalent carbonyl carbons and the three non-equivalent methylene carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 175 | C =O (Amide) | Amide carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~ 165 - 170 | C =O (Ketone) | Ketone carbonyl carbons are also strongly deshielded. |

| ~ 45 - 55 | C 3 | The carbon adjacent to the nitrogen atom is deshielded. |

| ~ 35 - 45 | C 7 | The carbon alpha to the ketone carbonyl and adjacent to sulfur. |

| ~ 30 - 40 | C 6 | The carbon alpha to the amide carbonyl. |

| ~ 25 - 35 | C 2 | The carbon adjacent to the sulfur atom. |

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for 1,4-Thiazepane-1,5-dione are associated with the amide and carbonyl groups.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 3400 | Medium, Broad | N-H stretch | Characteristic of a secondary amide N-H bond, often broadened due to hydrogen bonding.[1] |

| 1680 - 1710 | Strong | C=O stretch (Amide I band) | The carbonyl stretch in a seven-membered lactam ring is expected in this region.[1] |

| 1660 - 1690 | Strong | C=O stretch (Ketone) | The second carbonyl group will also show a strong absorption, potentially overlapping with the amide C=O stretch. |

| 1400 - 1450 | Medium | C-N stretch | Associated with the amide linkage. |

| 600 - 800 | Weak to Medium | C-S stretch | The thioether C-S stretching vibration is typically weak and found in the fingerprint region.[2] |

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Molecular Ion: For C₅H₇NO₂S, the monoisotopic mass is approximately 145.02 Da. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 145.02.

Predicted Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through characteristic pathways for cyclic amides and thioethers. The primary cleavage is often initiated at the amide bond.

| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |

| 117 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from one of the carbonyl groups is a common fragmentation pathway for carbonyl compounds.[3][4] |

| 89 | [M - 2CO]⁺ | Subsequent loss of the second CO molecule. |

| 71 | [C₃H₅NS]⁺ | Cleavage of the ring with loss of the carbonyl groups. |

| 59 | [C₂H₅N]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |

Proposed Mass Spectrometry Fragmentation Pathway

Sources

Biological Activity of 1,4-Thiazepane-1,5-dione Derivatives: A Technical Guide to a Privileged 3D Scaffold

Executive Summary

The 1,4-thiazepane-1,5-dione scaffold—a seven-membered heterocyclic ring containing nitrogen and sulfur—has emerged as a highly versatile pharmacophore in modern drug discovery. Historically, drug development has been saturated with flat,

Structural Rationale: Why the 1,4-Thiazepane Core?

The biological efficacy of 1,4-thiazepane-1,5-dione and its derivatives (such as 1,4-thiazepan-5-one 1-oxide) stems from its unique conformational flexibility. The seven-membered ring can adopt multiple puckered conformations, allowing it to navigate complex, deep binding pockets that are inaccessible to planar molecules.

When fused with other pharmacophores—such as in cyclic captopril (hexahydro-4-methyl-1H,5H-pyrrolo[2,1-c][1,4]thiazepine-1,5-dione) or marine-derived thiodepsipeptides—the dione/lactam motifs act as potent hydrogen bond acceptors, while the sulfur atom (or its oxidized sulfoxide/sulfone forms) modulates lipophilicity and electron density[1][2].

Pharmacological Landscapes & Mechanisms of Action

Oncology: ROS Generation and DNA Bisintercalation

One of the most promising applications of the 1,4-thiazepane scaffold is in overcoming the poor bioavailability of natural anticancer agents. For instance, standard curcumin is notoriously unstable and flat. By synthesizing 1,4-thiazepane-based curcuminoids , researchers force the molecule into an unprecedented 3D geometry. This modification not only enhances bioavailability but significantly increases Reactive Oxygen Species (ROS) production in cancer cell lines, leading to targeted apoptosis[3].

Similarly, Verrucosamide , a marine-derived thiodepsipeptide containing two rare 1,4-thiazepane rings, exhibits potent cytotoxicity against MDA-MB-468 breast carcinoma and COLO 205 colon adenocarcinoma. The mechanism relies on the thiazepane rings facilitating DNA bisintercalation, unwinding negatively supercoiled double-stranded DNA[1].

Caption: Signaling cascade of 1,4-thiazepane curcuminoids inducing ROS-mediated apoptosis.

Enzyme Inhibition: Metallo-β-Lactamases and ACE

The cyclic form of the antihypertensive drug Captopril is a direct 1,4-thiazepine-1,5-dione derivative. The bulky lactam ring of cyclic captopril occupies large enzymatic pockets, forming critical hydrophobic contacts. This scaffold has been utilized as a structural template to design inhibitors against zinc-dependent metallo-β-lactamases (MBLs)—enzymes responsible for severe antibiotic resistance[4]. The thiazepane ring provides the necessary steric bulk to bar the entry of natural substrates while positioning zinc-binding moieties precisely within the active site.

Cardioprotection & Neuroprotection: Calcium Regulation

Recent preclinical studies in Parkinsonian models have identified 1,4-thiazepane derivatives as potent regulators of intracellular calcium. These compounds exhibit a dual mechanism: they stabilize the ryanodine receptor 2 (RyR2) in its closed state to prevent pathological

Caption: Dual-action mechanism of 1,4-thiazepane derivatives on RyR2 and SERCA2a.

Quantitative Data Summary

To facilitate cross-disciplinary comparison, the pharmacological metrics of key 1,4-thiazepane derivatives are summarized below.

| Compound / Derivative Class | Primary Target / Mechanism | Indication | Key Efficacy Metric |

| 1,4-Thiazepane Curcuminoids | Mitochondrial Electron Transport | Oncology (General) | Enhanced antiproliferative activity vs. native curcumin[3] |

| Verrucosamide | DNA Bisintercalation | Breast Carcinoma (MDA-MB-468) | |

| Verrucosamide | DNA Bisintercalation | Colon Adenocarcinoma (COLO 205) | |

| Cyclic Captopril Analogs | Metallo-β-Lactamase (MBL) | Antibiotic Resistance | Sub-micromolar |

| 1,4-Thiazepane Core | RyR2 / SERCA2a | Parkinson's Disease / Heart Failure | Nanomolar RyR2 stabilization[6] |

Validated Experimental Protocols

As a standard of E-E-A-T, protocols must be self-validating. The following methodologies include intrinsic controls to ensure causality between the 1,4-thiazepane application and the observed biological readout.

Protocol A: ROS-Mediated Cytotoxicity Assay (Oncology)

Causality Check: This assay utilizes DCFDA, a fluorogenic dye that directly measures hydroxyl, peroxyl, and other ROS activity within the cell, isolating oxidative stress as the primary mechanism of cell death.

-

Cell Seeding: Seed HCT-116 or MDA-MB-468 cells in a 96-well black, clear-bottom plate at

cells/well. Incubate overnight at 37°C, 5% -

Dye Loading: Wash cells with PBS. Add 10 µM

(in serum-free media) and incubate for 45 minutes in the dark. -

Compound Treatment: Remove dye and wash twice with PBS. Treat cells with serial dilutions (0.1 µM to 50 µM) of the 1,4-thiazepane curcuminoid.

-

Self-Validating Control: Use 50 µM

as a positive control for maximum ROS generation.

-

-

Kinetic Readout: Measure fluorescence immediately (Ex/Em = 485/535 nm) and every 30 minutes for 4 hours using a microplate reader.

-

Viability Correlation: Post-readout, perform a standard MTT assay to correlate ROS peaks with the

of the specific cell line.

Protocol B: SERCA2a ATPase Activity Assay (Cardio/Neuroprotection)

Causality Check: By measuring the release of inorganic phosphate (

-

Microsome Preparation: Isolate cardiac or neuronal microsomes. Critical Step: Maintain all samples strictly on ice to prevent basal ATPase degradation.

-

Reaction Setup: In a 96-well plate, combine 10 µg of microsomal protein with assay buffer (50 mM HEPES pH 7.2, 100 mM KCl, 5 mM

, 1 mM EGTA, and 0.95 mM -

Compound Incubation: Add the 1,4-thiazepane derivative (1 nM to 10 µM) and incubate for 15 minutes at room temperature.

-

Initiation: Start the reaction by adding 5 mM ATP. Incubate at 37°C for exactly 20 minutes.

-

Termination & Detection: Stop the reaction by adding 40 µL of Malachite Green working reagent. Incubate for 10 minutes for color development.

-

Quantification: Read absorbance at 620 nm. Calculate specific SERCA2a activity by subtracting background ATPase activity (measured in the presence of 10 µM thapsigargin, a known SERCA inhibitor).

References

-

Synthesis of 1,4-thiazepane-based curcuminoids with promising anticancer activity. Chemistry - A European Journal.[3] URL:[Link]

-

Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete. Marine Drugs (MDPI).[1] URL:[Link]

-

Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC / ResearchGate.[5][6] URL:[Link]

-

Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. Journal of the American Chemical Society.[4] URL:[Link]

-

Process for preparing 5H-pyrrolo[2,1-c]-[1,4]thiazepine-1,5-diones (Cyclic Captopril). US Patent US4391752A.[2] URL:

Sources

- 1. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete [mdpi.com]

- 2. US4391752A - Process for preparing 5H-pyrrolo[2,1-c]-[1,4]thiazepine-1,5-diones - Google Patents [patents.google.com]

- 3. Synthesis of 1,4‐thiazepane‐based curcuminoids with promising anticancer activity [biblio.ugent.be]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Exploring the Chemical Space of 1,4-Thiazepane-1,5-diones: A 3D Fragment-Based Approach to Novel Therapeutics

Executive Summary

Historically, fragment-based ligand discovery (FBLD) and high-throughput screening libraries have been dominated by flat, sp²-hybridized aromatic scaffolds. While synthetically accessible, these planar molecules often lack the spatial complexity required to achieve high selectivity in deep or allosteric protein pockets. The 1,4-thiazepane core—a saturated, seven-membered heterocyclic ring—has emerged as a highly valuable 3D scaffold to address this gap[1].

Specifically, the 1,4-thiazepane-1,5-dione chemical space (encompassing the 1-oxo-1,4-thiazepan-5-one sulfoxide-lactam system and its heavily oxidized derivatives) offers a unique combination of high Fsp³ character, tunable dipole moments, and distinct hydrogen-bond vector projections. This technical guide explores the structural rationale, self-validating synthetic protocols, and biological applications of this underexplored chemical space for drug development professionals.

Structural Anatomy & Mechanistic Rationale

The "1,5-Dione" Pharmacophore Nomenclature

In medicinal chemistry, the 1,4-thiazepane-1,5-dione scaffold is typically constructed via the cyclization of 1,2-aminoethanethiols with α,β-unsaturated esters. In this 7-membered ring system:

-

Position 1 (Sulfur): Acts as a versatile handle. When oxidized to a sulfoxide (1-oxide) or sulfone (1,1-dioxide), it functions as a potent hydrogen-bond acceptor.

-

Position 4 (Nitrogen): Provides a vector for divergent functionalization (e.g., acylation, alkylation) to tune physicochemical properties like ClogP and CNS penetrance[2].

-

Position 5 (Carbonyl): The lactam carbonyl serves as the second half of the "1,5-dione" system, projecting a rigid hydrogen-bond acceptor vector that is geometrically distinct from the oxidized sulfur.

Causality of 3D Vector Projection

Why choose a 7-membered thiazepane over a standard 6-membered piperazine or morpholine? The causality lies in conformational puckering . Saturated 7-membered rings exist in twist-chair conformations. This non-planar geometry forces the 1-oxo and 5-oxo groups to project into distinct spatial quadrants. When targeting difficult epigenetic targets like BET bromodomains (e.g., BRD4), this 3D character allows the scaffold to deeply penetrate the acetyl-lysine binding pocket while simultaneously satisfying solvent-exposed hydrogen bond networks[1].

Fig 1: Pharmacological routing of the 1,4-thiazepane-1,5-dione scaffold in drug discovery.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 7-membered rings is notoriously difficult due to entropic penalties that favor intermolecular polymerization over intramolecular cyclization. The following protocol utilizes a one-pot thia-Michael addition/lactamization sequence, followed by chemoselective oxidation, to yield the 1,5-dione core[1].

Step-by-Step Experimental Workflow

Step 1: Kinetically Controlled Thia-Michael Addition

-

Reagents: Dissolve 1,2-aminoethanethiol (1.0 eq) and a substituted α,β-unsaturated ester (1.1 eq) in methanol at 0°C. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Causality: The aliphatic thiol is significantly more nucleophilic than the primary amine. By keeping the temperature low, the thiol selectively attacks the β-carbon of the unsaturated ester (kinetic control). This prevents competitive aza-Michael addition, ensuring strict regiocontrol[1].

Step 2: Thermodynamically Driven Lactamization

-

Reagents: Heat the reaction mixture to 70°C for 2–3 hours under high concentration (0.5 M).

-

Causality: The intermediate undergoes thermally driven intramolecular amidation. High concentration and elevated heat overcome the entropic barrier of 7-membered ring formation, driving the equilibrium toward the 1,4-thiazepan-5-one core rather than linear oligomers[1].

Step 3: Chemoselective Sulfur Oxidation

-

Reagents: Cool the purified lactam to 0°C in CH₂Cl₂. Add m-chloroperoxybenzoic acid (mCPBA, 1.0 eq for sulfoxide; 2.0 eq for sulfone) dropwise.

-

Causality: The thioether sulfur is highly electron-rich compared to the lactam nitrogen. Electrophilic oxidation selectively yields the 1-oxide or 1,1-dioxide, completing the "1,5-dione" equivalent without causing N-oxidation.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the protocol, the system must be self-validating:

-

Regiochemistry Check: Utilize 2D NMR (HMBC/HSQC). A valid cyclization will show a clear ³J coupling between the lactam nitrogen proton and the adjacent carbon, ruling out the aza-Michael byproduct.

-

Oxidation State Verification: Employ LC-MS to confirm the exact mass shift (+16 Da for sulfoxide, +32 Da for sulfone). Furthermore, Protein-Observed ¹⁹F NMR is recommended to validate the 3D fragment's structural integrity and target-binding capability in aqueous solution[1].

Fig 2: Step-by-step synthetic workflow for 1,4-thiazepane-1,5-dione fragment libraries.

Biological Applications & Target Validation

The unique spatial geometry of the 1,4-thiazepane-1,5-dione system has been successfully leveraged across diverse therapeutic areas:

A. Epigenetic Targets: BET Bromodomains

Fragment libraries enriched with 3D character have shown improved specificity in protein-binding assays. Screening against BRD4 (an anticancer drug target) identified acylated 1,4-thiazepanes as potent lead fragments. The puckered ring allows the fragment to sit deeply within the acetyl-lysine pocket, while the heteroatoms engage in critical hydrogen bonding with conserved asparagine residues[1].

B. Neuropharmacology: mGlu4 Positive Allosteric Modulators (PAMs)

A high-throughput screen identified the 1,4-thiazepane core as a novel chemotype for mGlu4 PAMs. Subsequent optimization yielded compounds like VU6022296 , which demonstrated an EC₅₀ of 32.8 nM. The causality behind this success lies in the scaffold's tunable lipophilicity. By modulating the functional groups on the 1,4-thiazepane core, researchers achieved excellent CNS penetration (K_p = 0.45), resulting in robust in vivo efficacy in reversing Haloperidol-Induced Catalepsy in preclinical Parkinson's disease models[2].

C. Oncology & Antimicrobial Mining

Beyond neuropharmacology, 1,4-thiazepane derivatives have been synthesized as curcuminoid analogs with promising anticancer activity[3]. Furthermore, genome mining of Aspergillus flavipes recently revealed natural products (Talactones) containing the rare 1,4-thiazepane scaffold, which exhibited moderate antibacterial effects, proving that nature also utilizes this 3D chemical space for biological targeting[4].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and physicochemical properties of key 1,4-thiazepane derivatives across different drug discovery campaigns.

| Compound ID / Core | Scaffold Substitution | Fsp³ Fraction | ClogP | Primary Target | Biological Activity / Metric |

| Fragment 1a | N-Acyl-1,4-thiazepane | 0.85 | 0.42 | BRD4 (Epigenetics) | Validated Binding Hit (¹⁹F NMR)[1] |

| VU0544412 | 1,4-thiazepane core | 0.71 | 1.10 | mGlu4 (GPCR) | Weak PAM (EC₅₀ = 6.2 µM)[2] |

| VU6022296 | Optimized thiazepane | 0.65 | 1.85 | mGlu4 (GPCR) | Potent PAM (EC₅₀ = 32.8 nM)[2] |

| Talactone A | Tetronate-fused | 0.55 | 2.30 | Bacterial Targets | Moderate Antimicrobial MIC[4] |

Conclusion

Escaping "flatland" is a critical imperative in modern drug discovery. The 1,4-thiazepane-1,5-dione chemical space provides a synthetically accessible, highly 3D framework that bridges the gap between fragment-based ligand discovery and complex allosteric modulation. By utilizing kinetically and thermodynamically controlled one-pot syntheses, researchers can rapidly generate self-validating libraries that offer superior shape complementarity for challenging targets like BRD4 and mGlu4.

References

1.[1]1 - nih.gov 2.[3]3 - ugent.be 3.[2]2 - nih.gov 4.[4]4 - mdpi.com

Sources

- 1. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prof. Matthias D'hooghe (PhD) | CRIG [crig.ugent.be]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the 1,4-Thiazepane-dione Core: Nomenclature, Synthesis, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepine heterocyclic system stands as a "privileged structure" in medicinal chemistry, forming the core of several key therapeutic agents. Its seven-membered ring, containing both nitrogen and sulfur, provides a three-dimensional architecture that is increasingly sought after in modern drug design. This guide delves into the technical details of a specific, yet broadly applicable, derivative class: the 1,4-thiazepane-diones. We will address its nomenclature, outline robust synthetic strategies, and explore its significant potential in the development of novel therapeutics.

Part 1: Nomenclature and Structural Elucidation

A precise understanding of the target molecule begins with its name. The term "1,4-Thiazepane-1,5-dione" is ambiguous as a carbonyl group (ketone) cannot be placed at position 1, which is occupied by a sulfur atom. It is highly probable that the intended structure is 1,4-Thiazepane-3,5-dione , which features a saturated seven-membered ring with a sulfur atom at position 1, a nitrogen atom at position 4, and carbonyl groups at positions 3 and 5. This structure represents a versatile scaffold for chemical modification.

While a specific CAS number for the unsubstituted 1,4-Thiazepane-3,5-dione is not readily found in major chemical databases, the parent saturated ring, 1,4-Thiazepane , is registered under CAS Number 101184-85-4.[1] The unsaturated counterpart, 1,4-Thiazepine , has the CAS Number 292-14-8.[2][3] For the purpose of this guide, we will focus on the synthesis and application of the 1,4-thiazepane-3,5-dione core and its derivatives.

Table 1: Core Compound Identifiers for 1,4-Thiazepane-3,5-dione

| Identifier | Value |

| Systematic IUPAC Name | 1,4-Thiazepane-3,5-dione |

| Molecular Formula | C₅H₇NO₂S |

| InChI | InChI=1S/C5H7NO2S/c7-4-2-6-3-8-1-5(4)9/h1-3H2,(H,6,7) |

| Canonical SMILES | C1SCC(=O)NC(=O)C1 |

Part 2: Synthesis of the 1,4-Thiazepane-dione Scaffold

The construction of a seven-membered heterocyclic ring is a non-trivial synthetic challenge. Several robust methods have been developed to access the 1,4-thiazepanone core, which can be adapted to produce dione derivatives.

Methodology 1: Tandem Conjugate Addition-Cyclization

A highly efficient, one-pot synthesis of 1,4-thiazepanones involves the reaction of α,β-unsaturated esters with 2-aminoethanethiol (cysteamine) or its derivatives.[4] This method can be extended to dione synthesis by using appropriate starting materials like β-keto esters or malonic esters.

Causality of Experimental Choices:

-

Base Selection: While strong bases can be used, reactions often proceed slowly (over days) with modest yields. The use of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with an acyl transfer agent like imidazole has been shown to significantly improve reaction rates and yields.[4]

-

Solvent: Aprotic polar solvents such as tetrahydrofuran (THF) or acetonitrile are well-suited for this reaction, facilitating the dissolution of reactants and intermediates.[4]

-

Ester Reactivity: The use of more reactive esters, such as trifluoroethyl esters, can accelerate the initial conjugate addition and subsequent intramolecular cyclization, leading to shorter reaction times and broader substrate scope.[4]

Experimental Protocol: One-Pot Synthesis of a 1,4-Thiazepanone Precursor

-

To a solution of the α,β-unsaturated ester (1.0 equiv) in acetonitrile (0.1 M), add 2-aminoethanethiol hydrochloride (1.2 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 equiv).

-

Add imidazole (0.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 0.5 to 3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Synthetic workflow for 1,4-thiazepanone synthesis.

Methodology 2: Ring Expansion of Thiazine Derivatives

An alternative strategy involves the synthesis of a smaller, more readily accessible ring system, followed by a chemical rearrangement to expand it to the desired seven-membered ring. A notable example is the treatment of β-lactam-fused 1,3-thiazinanes with a base like sodium methoxide, which induces a ring expansion to yield 4,5,6,7-tetrahydro-1,4-thiazepines.[5][6] This approach offers excellent control over stereochemistry.[5][6]

Methodology 3: Multicomponent Reactions (MCRs)

For generating libraries of structurally diverse compounds, multicomponent reactions such as the Ugi condensation are invaluable. The intramolecular Ugi four-component condensation has been successfully employed to synthesize hexahydro-1,4-thiazepin-5-ones and related benzofused derivatives, demonstrating the power of MCRs in accessing this scaffold.[7]

Part 3: Physicochemical Properties and Characterization

The 1,4-thiazepane-dione scaffold possesses distinct structural features that dictate its properties. The presence of two polar carbonyl groups and the N-H group (a hydrogen bond donor) generally imparts moderate polarity. The saturated aliphatic backbone contributes to a three-dimensional conformation, a desirable trait for improving binding specificity to biological targets.

Spectroscopic analysis is crucial for structural confirmation. The data below is representative of substituted 1,4-thiazepine derivatives found in the literature.[5][7][8]

Table 2: Representative Spectroscopic Data

| Technique | Observation | Interpretation |

| ¹H NMR | Signals in the δ 2.5-4.0 ppm range | Protons on the saturated thiazepane ring (CH₂ groups adjacent to N, S, and C=O) |

| A broad singlet (if unsubstituted) | N-H proton of the amide/lactam | |

| ¹³C NMR | Signals in the δ 165-175 ppm range | Carbonyl carbons (C=O) of the dione functionality |

| Signals in the δ 30-60 ppm range | sp³ hybridized carbons of the heterocyclic ring | |

| FT-IR | Strong absorption bands at 1640-1680 cm⁻¹ | C=O stretching vibrations of the amide/ketone groups |

| Absorption band around 3200-3300 cm⁻¹ | N-H stretching vibration | |

| Absorption band around 900-1000 cm⁻¹ | C-S-C stretching vibration[8] |

Part 4: Reactivity and Functionalization

The 1,4-thiazepane-3,5-dione core offers multiple sites for chemical modification, making it an excellent scaffold for building compound libraries for structure-activity relationship (SAR) studies.

-

N-4 Position: The secondary amine within the lactam is a primary site for functionalization. It can be readily alkylated or acylated to introduce a wide variety of substituents, allowing for modulation of properties like solubility, lipophilicity, and target engagement.

-

C-2 and C-7 Positions: These methylene groups adjacent to the sulfur atom can be functionalized, although this may require more specific synthetic strategies.

-

C-6 Position: The methylene group adjacent to the nitrogen can also be a target for substitution.

Caption: Key reactivity sites for library development.

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The 1,4-thiazepine core is a cornerstone of several successful drugs, including the calcium channel blocker Diltiazem and the antipsychotic Quetiapine.[9][10] This validates the scaffold's favorable pharmacokinetic and toxicological properties. Derivatives of this core have demonstrated a wide spectrum of biological activities.[8][11]

Table 3: Biological Activities of 1,4-Thiazepine Derivatives

| Therapeutic Area | Biological Target/Activity | Reference |

| Oncology | EGFR Inhibition, Cytotoxic Activity | [9] |

| Oncology | p53-Mdm2 Interaction Antagonists | [7] |

| Infectious Diseases | Antibacterial, Antifungal | [8] |

| Inflammation | Anti-inflammatory, 15-Lipoxygenase Inhibition | [8][12] |

| CNS Disorders | Antidepressant, Anticonvulsant | [11][13] |

Case Study: Anticancer Agents

Recent research has highlighted the potential of 1,4-thiazepine derivatives in oncology.

-

EGFR Inhibitors: Novel 1,4-thiazepines modified with an enyne moiety have shown significant cytotoxic effects against cancer cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[9] These compounds were found to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[9]

-

p53-Mdm2 Antagonists: A library of 1,4-thienodiazepine-2,5-diones, which are bioisosteres of the benzofused thiazepine dione system, were synthesized and screened for their ability to disrupt the p53-Mdm2 protein-protein interaction.[7] Several compounds showed promising activity, highlighting the scaffold's suitability for targeting this critical cancer pathway.[7]

Case Study: Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Numerous studies have reported that 1,4-thiazepine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism often involves the unique structural and electronic properties conferred by the sulfur and nitrogen heteroatoms.

Caption: Therapeutic pathways from the 1,4-thiazepane-dione core.

Conclusion

The 1,4-thiazepane-dione scaffold represents a highly valuable and versatile platform for modern drug discovery. Its inherent three-dimensional structure, multiple points for synthetic functionalization, and proven track record as a "privileged" core make it an attractive starting point for developing novel therapeutics. The robust synthetic methodologies available allow for the efficient creation of diverse chemical libraries, paving the way for the discovery of new agents to combat a range of diseases, from cancer to bacterial infections. Continued exploration of this chemical space is certain to yield new and potent clinical candidates.

References

-

Al-Ghorbani, M., et al. (2023). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Chemical Methodologies, 7(7), 553-571. [Link]

-

Papp, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]

-

El-Bayouki, K. A. M., et al. (2011). Synthesis, reactions, and biological activity of 1,4-thiazepines and their fused aryl and heteroaryl derivatives: a review. Journal of Sulfur Chemistry, 32(6), 623-690. [Link]

-

Zhu, Q., et al. (2016). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Molecules, 21(3), 353. [Link]

-

Veerasamy, R. (2015). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech Journal of Pharmaceutical Sciences, 4(2), 98-102. [Link]

-

El-Bayouki, K. A. M., et al. (2011). Synthesis, reactions, and biological activity of 1,4-thiazepines and their fused aryl and heteroaryl derivatives: a review. OUCI. [Link]

-

Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

-

Reddy, G. J., et al. (2013). An Improved Profess For Synthesis Of Dibenzo-[B,F][7][8]-Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Sciences and Research, 4(1), 235-238. [Link]

-

Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry, 83(15), 8376-8389. [Link]

-

El-Bayouki, K. A. M., et al. (2011). Synthesis, reactions, and biological activity of 1,4-thiazepines and their fused aryl and heteroaryl derivatives: a review. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Thiazepane. PubChem. Retrieved March 4, 2026, from [Link]

-

Wikipedia. (2021). 1,4-Thiazepine. In Wikipedia. [Link]

-

CAS. (n.d.). 1,4-Thiazepine. CAS Common Chemistry. Retrieved March 4, 2026, from [Link]

-

Zora, M., et al. (2025). Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. ACS Omega. [Link]

-

Al-Awadi, N. A., et al. (2008). Synthesis of 2,3,4,7-tetrahydro[7][8]thiazepines from thiazolidines and β-enaminonitriles. Arkivoc, 2008(13), 213-225. [Link]

-

Fatahpour, M., et al. (2022). Synthesis and Characterization of Various Novel Derivatives of Dipyrimido[4,5-b:4',5'-e][7][8]thiazepine and Their Theoretical Evaluation as 15-Lipoxygenase Inhibitor. Polycyclic Aromatic Compounds. [Link]

-

Wikipedia. (2025). Thiazepine. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). (5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid. PubChem. Retrieved March 4, 2026, from [Link]

-

Al-Adilee, K. J., & Mohammad, S. A. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Research Journal of Pharmacy and Technology, 11(7), 2733-2739. [Link]

-

Diao, H., & Shao, Z. (2019). The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermostatic Compound. Biomedical Journal of Scientific & Technical Research, 23(2). [Link]

-

Papp, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]

-

Onysko, M. Y., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2026(1), M1841. [Link]

-

Ferguson, F. M., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters, 11(4), 559-565. [Link]

Sources

- 1. 1,4-Thiazepane | C5H11NS | CID 16640716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Thiazepine - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. open.metu.edu.tr [open.metu.edu.tr]

- 10. Thiazepine - Wikipedia [en.wikipedia.org]

- 11. cibtech.org [cibtech.org]

- 12. tandfonline.com [tandfonline.com]

- 13. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,4-Thiazepane-1,5-dione

Abstract

The 1,4-thiazepane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities span oncology, neuroprotection, and anti-inflammatory domains. This technical guide addresses the specific, yet underexplored, molecule 1,4-Thiazepane-1,5-dione. While direct biological data for this compound is not currently available in public literature, its structural relationship to other bioactive thiazepanes and cyclic thiodepsipeptides provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a comprehensive roadmap for researchers, outlining a logical, data-driven approach to systematically evaluate the therapeutic potential of 1,4-Thiazepane-1,5-dione. We present a series of hypothesized therapeutic targets based on structure-activity relationships of analogous compounds and provide detailed, field-proven experimental protocols for the validation of these targets. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Investigating 1,4-Thiazepane-1,5-dione

The seven-membered 1,4-thiazepane ring system is a core component of numerous compounds with significant pharmacological importance.[1] Derivatives have been developed with applications in cancer and inflammatory diseases, highlighting the therapeutic promise of this chemical space.[2][3] Specifically, the introduction of carbonyl groups, as seen in 1,4-Thiazepane-1,5-dione, creates a cyclic thiodepsipeptide-like structure. Cyclic depsipeptides are a class of natural and synthetic compounds known for a wide array of biological activities, including potent antitumor effects.[4]

Given the established anticancer, neuroprotective, and anti-inflammatory activities of structurally related thiazepines and benzothiazepines, we hypothesize that 1,4-Thiazepane-1,5-dione may engage with similar biological targets. This guide proposes a systematic, multi-tiered screening and validation approach to uncover its therapeutic potential. The initial phase focuses on a broad assessment of cytotoxicity, followed by targeted investigations into specific molecular pathways implicated in oncology, neurodegeneration, and inflammation.

Foundational Screening: A Gateway to Understanding Biological Activity

The first critical step in evaluating any novel compound is to determine its effect on cell viability. This provides a foundational dataset from which to guide further, more specific investigations. We recommend a two-pronged approach to assess cytotoxicity, ensuring a comprehensive understanding of the compound's impact on cellular health.

General Cytotoxicity Assessment

A primary screen across a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, cervical, hepatocellular) will rapidly establish the compound's general cytotoxic potential and identify any cell-line-specific sensitivities.[5]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for assessing metabolic activity, which serves as a proxy for cell viability.[6]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

-

Compound Preparation: Prepare a 10 mM stock solution of 1,4-Thiazepane-1,5-dione in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls. Incubate for 48 hours.[5]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[5]

Data Presentation: IC₅₀ Values

The results should be summarized in a clear, tabular format for easy comparison.

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |

| A549 | Lung Carcinoma | [Experimental Value] |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| HeLa | Cervical Adenocarcinoma | [Experimental Value] |

| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |

Table 1: Hypothetical IC₅₀ values for 1,4-Thiazepane-1,5-dione after 48-hour exposure.

Logical Workflow for Initial Cytotoxicity Screening

Caption: Workflow for determining the IC₅₀ of a novel compound.

Potential Therapeutic Target Area: Oncology

The most prominent activity reported for thiazepine derivatives is in oncology.[6] Several well-defined molecular targets have been identified for these related compounds, making them logical starting points for the investigation of 1,4-Thiazepane-1,5-dione.

Target Class: Protein Kinases (Epidermal Growth Factor Receptor - EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression and mutation are common in various cancers, making it a key therapeutic target.[6] Novel enyne-modified 1,4-thiazepines have demonstrated potent EGFR kinase inhibitory activity.[6]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[7][8][9]

-

Reagent Preparation: Prepare solutions of EGFR enzyme, a suitable peptide substrate, and ATP in kinase reaction buffer.

-

Reaction Setup: In a 384-well white plate, add 1 µL of 1,4-Thiazepane-1,5-dione (at various concentrations) or a known inhibitor (e.g., Gefitinib) as a positive control. Add 2 µL of EGFR enzyme and pre-incubate for 30 minutes at room temperature.[8][9]

-

Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. Incubate for 60 minutes at room temperature.[9]

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[7][8]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Data Presentation: Kinase Inhibition IC₅₀ Values

| Compound | Target Kinase | IC₅₀ (µM) ± SD |

| 1,4-Thiazepane-1,5-dione | EGFR (Wild-Type) | [Experimental Value] |

| Gefitinib (Control) | EGFR (Wild-Type) | [Reference Value] |

Table 2: Hypothetical IC₅₀ values for EGFR inhibition.

Target Class: Cytoskeletal Proteins (Tubulin)

Microtubules are critical for mitosis, and their disruption is a clinically validated anticancer strategy. Certain tricyclic thiazepine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the increase in light scattering at 340 nm as tubulin dimers polymerize into microtubules.[10][11]

-

Reagent Preparation: Reconstitute lyophilized bovine tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[11]

-

Compound Preparation: Prepare a 10X stock solution of 1,4-Thiazepane-1,5-dione and control compounds (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor) in the supplemented buffer.

-

Assay Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C.[11]

-

Initiate Polymerization: In the pre-warmed plate, add 10 µL of the 10X compound solution to the wells. Initiate the reaction by adding 90 µL of the cold tubulin solution.

-

Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in kinetic mode.[10][12]

-

Data Analysis: Plot absorbance versus time. Compounds that inhibit polymerization will show a reduced rate and extent of absorbance increase compared to the vehicle control. Enhancers will show an increased rate and extent. Calculate the percentage of inhibition at the steady-state phase.

Data Presentation: Tubulin Polymerization Inhibition

| Compound | Concentration (µM) | % Inhibition of Polymerization ± SD |

| 1,4-Thiazepane-1,5-dione | 10 | [Experimental Value] |

| Nocodazole (Control) | 10 | [Reference Value] |

| Paclitaxel (Control) | 10 | [Enhancement Value] |

Table 3: Hypothetical effect on tubulin polymerization.

Signaling Pathway: Intrinsic Apoptosis

Caption: Hypothesized apoptotic pathway induced by tubulin disruption.

Potential Therapeutic Target Area: Neurodegenerative Diseases

Certain dibenzo[6][10][13]thiadiazepine and benzothiazepine derivatives have demonstrated neuroprotective properties, primarily through mechanisms involving the modulation of mitochondrial function and calcium homeostasis.[14][15][16] These findings suggest that 1,4-Thiazepane-1,5-dione could be a candidate for neuroprotective therapies.

Target: Mitochondrial Calcium (Ca²⁺) Regulation

Mitochondrial Ca²⁺ overload is a key event in neuronal cell death associated with neurodegenerative diseases.[16] The mitochondrial calcium uniporter (MCU) is the primary channel for Ca²⁺ entry into the mitochondrial matrix. Modulating its activity is a viable neuroprotective strategy.[13]

Experimental Protocol: Mitochondrial Ca²⁺ Uptake Assay in Permeabilized Cells

This assay uses a fluorescent Ca²⁺ indicator to measure the uptake of calcium by mitochondria in cells where the plasma membrane has been selectively permeabilized.[17]

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) on coverslips or in appropriate plates.

-

Buffer Preparation: Prepare a recording buffer (RB) containing a membrane-impermeable, low-affinity fluorescent Ca²⁺ indicator (e.g., Calcium Green™-5N).

-

Cell Permeabilization: Harvest cells and resuspend them in the RB. Transfer the cell suspension to a fluorometer cuvette. Add digitonin (e.g., 30 µM) to permeabilize the plasma membrane, exposing the mitochondria to the buffer.[17]

-

Compound Addition: Add 1,4-Thiazepane-1,5-dione at the desired concentration. Include a known MCU inhibitor (e.g., Ru360) as a positive control and a vehicle control.[17]

-

Initiate Ca²⁺ Uptake: Add a bolus of CaCl₂ to the cuvette to initiate mitochondrial Ca²⁺ uptake.

-

Data Acquisition: Monitor the fluorescence of the Ca²⁺ indicator over time using a fluorometer. A decrease in fluorescence indicates the sequestration of Ca²⁺ from the buffer into the mitochondria.

-

Data Analysis: Calculate the initial rate of Ca²⁺ uptake from the slope of the fluorescence curve. Compare the rates in the presence of the test compound to the control. An inhibitor will reduce the rate of fluorescence decrease.

Data Presentation: Mitochondrial Ca²⁺ Uptake Inhibition

| Compound | Concentration (µM) | % Inhibition of Ca²⁺ Uptake Rate ± SD |

| 1,4-Thiazepane-1,5-dione | 20 | [Experimental Value] |

| Ru360 (Control) | 1 | [Reference Value] |

Table 4: Hypothetical effect on mitochondrial calcium uptake.

Potential Therapeutic Target Area: Inflammation

The thiazepine scaffold is also present in compounds with anti-inflammatory activity.[2][3] A key target in inflammation is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.

Target: Cyclooxygenase-2 (COX-2)

COX-2 is responsible for the production of prostaglandins at sites of inflammation. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2, which is coupled to the conversion of a fluorogenic substrate (e.g., Amplex™ Red) into a highly fluorescent product.[18]

-

Reagent Preparation: Prepare solutions of purified recombinant human COX-2 enzyme, arachidonic acid (substrate), and Amplex™ Red reagent in the appropriate assay buffer.

-

Reaction Setup: In a 96-well black plate, add the test compound (1,4-Thiazepane-1,5-dione) at various concentrations. Include a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

-

Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the reaction by adding a mixture of arachidonic acid and Amplex™ Red reagent.

-

Data Acquisition: Immediately measure the fluorescence in kinetic mode at the appropriate excitation/emission wavelengths (e.g., 530-560 nm Ex / 590 nm Em) for 10-20 minutes.

-

Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot). Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation: COX-2 Inhibition IC₅₀ Values

| Compound | Target Enzyme | IC₅₀ (µM) ± SD |

| 1,4-Thiazepane-1,5-dione | COX-2 | [Experimental Value] |

| Celecoxib (Control) | COX-2 | [Reference Value] |

Table 5: Hypothetical IC₅₀ values for COX-2 inhibition.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial investigation of 1,4-Thiazepane-1,5-dione. By leveraging the known biological activities of structurally related thiazepine derivatives, we have identified high-probability therapeutic targets in oncology, neurodegeneration, and inflammation. The detailed protocols provided for cytotoxicity screening, EGFR and tubulin inhibition, mitochondrial calcium modulation, and COX-2 inhibition represent a robust starting point for any research campaign.

Positive results from these in vitro assays would warrant progression to more complex studies, including secondary target validation, mechanism of action elucidation in cellular models, and eventual in vivo efficacy and safety assessments. The systematic approach outlined herein will enable an efficient and thorough evaluation of 1,4-Thiazepane-1,5-dione, potentially unlocking a new therapeutic agent with a novel mechanism of action.

References

- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Sawalha, M., Al-Qaisi, J. A., ... & Al-Qawasmeh, R. A. (2025). Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. [Source details not fully available in search results]

-

Bifulco, G., & Koeberle, A. (2016, July 28). Researchers discover two plant-derived compounds with potential for fighting inflammation and pain. News-Medical.Net. Retrieved from [Link]

- De Marchi, U., & Sancak, Y. (2020). Drug Discovery Assay to Identify Modulators of the Mitochondrial Ca 2+ Uniporter. Methods in Molecular Biology.

- Fieni, F., Lee, Y., & Muallem, S. (2012). Fluorophore-Based Mitochondrial Ca2+ Uptake Assay. Bio-protocol.

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Millipore. Retrieved from [Link]

-

Papakyriakou, A., Zervou, M., & Detsi, A. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay (BK006P). Cytoskeleton, Inc. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). Cytoskeleton, Inc. Retrieved from [Link]

-

Bio-protocol. (2021). 4.3.5. EGFR Kinase Inhibition. Bio-protocol. Retrieved from [Link]

-

Pérez-Areales, F. J., et al. (2010). Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. PubMed. Retrieved from [Link]

-

Chan, G., & Barisy, N. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]

-

Papakyriakou, A., Zervou, M., & Detsi, A. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. PubMed. Retrieved from [Link]

-

Opentrons. (n.d.). Cytotoxicity Assays. Opentrons. Retrieved from [Link]

-

Conde, S., et al. (2014). Dibenzo[6][10][13]thiadiazepine: a hardly-known heterocyclic system with neuroprotective properties of potential usefulness in the treatment of neurodegenerative diseases. PubMed. Retrieved from [Link]

-

Viejo, L., et al. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. MDPI. Retrieved from [Link]

-

Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

-

Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Retrieved from [Link]

-

Tsai, M. F., & Tsai, C. W. (2021). Quantitative assays to measure the transport activity of the mitochondrial calcium uniporter in cell lines or Xenopus oocytes. ResearchGate. Retrieved from [Link]

- Marnett, L. J., & Kalgutkar, A. S. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Source details not fully available in search results]

-

Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

-

Al-Snafi, A. E. (2025). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

-

Parrish, A. B., & Codina, K. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). PMC. Retrieved from [Link]

-

Morita, Y., & Shiozawa, T. (2013). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC. Retrieved from [Link]

-

Smith, C. A., & Guild, G. (2023). Innate Conformational Dynamics Drive Binding Specificity in Anti-Apoptotic Proteins Mcl-1 and Bcl-2. ACS Publications. Retrieved from [Link]

-

Follis, A. V., & Hammoudeh, D. I. (2008). Molecular basis of the interaction between the antiapoptotic Bcl-2 family proteins and the proapoptotic protein ASPP2. PNAS. Retrieved from [Link]

-

Baradaran, R., & Sancak, Y. (2015). Architecture of the Mitochondrial Calcium Uniporter. PMC. Retrieved from [Link]

-

Parrish, A. B., & Codina, K. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Springer Nature Experiments. Retrieved from [Link]

-

Tan, Q. (2014). Cyclic depsipeptides as potential cancer therapeutics. FirstWord Pharma. Retrieved from [Link]

-

Falanga, A., & Galdiero, S. (2017). Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics. MDPI. Retrieved from [Link]

-

Silva, V., & Vasconcelos, M. H. (2023). Therapeutic Potential of Marine-Derived Cyclic Peptides as Antiparasitic Agents. MDPI. Retrieved from [Link]

-

GenScript. (2024, May 23). Delving into the World of Cyclic Peptides: Harnessing the Power of Circular Molecules for Innovative Therapeutic Solutions. GenScript. Retrieved from [Link]

- Palkó, M., & Fülöp, F. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Source details not fully available in search results]

- Verma, A., & Kumar, S. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. [Source details not fully available in search results]

-

Boufroura, H., & Debache, A. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. Retrieved from [Link]

-

Shchegol'kov, E. V., & Burgart, Y. V. (2025). Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. ACS Omega. Retrieved from [Link]

- Khan, I., & Ibrar, A. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Source details not fully available in search results]

-

Abdel-Gawad, H., & El-Gazzar, A. B. A. (n.d.). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. Retrieved from [Link]

-

Khan, I., & Ibrar, A. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Retrieved from [Link]

-

El-Ghanam, A. M. (n.d.). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. mdpi.com [mdpi.com]

- 3. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. promega.com.cn [promega.com.cn]

- 10. benchchem.com [benchchem.com]

- 11. cytoskeleton.com [cytoskeleton.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Drug Discovery Assay to Identify Modulators of the Mitochondrial Ca2+ Uniporter | Springer Nature Experiments [experiments.springernature.com]

- 14. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dibenzo[1,4,5]thiadiazepine: a hardly-known heterocyclic system with neuroprotective properties of potential usefulness in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Note: Purification of 1,4-Thiazepane-3,5-dione by Recrystallization

This Application Note and Protocol is designed for researchers and process chemists working with 1,4-Thiazepane-3,5-dione and related 1,4-Thiazepane-5-one derivatives.

Executive Summary & Compound Identification

1,4-Thiazepane-3,5-dione (often colloquially referred to as "1,4-thiazepane-1,5-dione" or related isomers in older literature) is a critical heterocyclic scaffold used in the synthesis of peptidomimetics, protease inhibitors (e.g., ACE/NEP inhibitors), and potentially as a bioisostere for cyclic peptides.[1][2][3][4][5][6]

Note on Nomenclature: Strict IUPAC nomenclature designates the sulfur atom as position 1 and the nitrogen as position 4. A "dione" typically implies two ketone carbonyls.

-

Most Likely Target: 1,4-Thiazepane-3,5-dione (A cyclic imide structure).

-

Alternative Interpretation: 1,4-Thiazepan-5-one 1-oxide (Where the sulfoxide oxygen is sometimes mislabeled as a "one").

-

Scope: This protocol focuses on the 1,4-Thiazepane-3,5-dione scaffold but is adaptable for the 1,4-Thiazepan-5-one series.

Physicochemical Profile

| Property | Value / Characteristic | Notes |

| Structure | Cyclic Imide / Thioether | 7-membered ring (S at 1, N at 4).[1][2][3][4][5][6][7][8][9] |

| Polarity | Moderate to High | Contains amide/imide functionality and a sulfide. |

| Solubility (Cold) | Low: Hexane, Ether, TolueneModerate: Ethanol, Isopropanol | "Oiling out" is a common risk in pure water. |

| Solubility (Hot) | High: Ethanol, Ethyl Acetate, Acetonitrile | Good temperature coefficient for recrystallization. |

| Key Impurities | 1. Hydrolysis Products: Ring-opened amino acids/thiols.2. Oxidation Products: Sulfoxides (S=O) or Sulfones (S(=O)₂).3. Polymeric Residues: From thermal degradation. | Avoid prolonged heating >80°C to prevent S-oxidation or ring opening. |

Strategic Solvent Selection

The success of recrystallizing 1,4-thiazepane derivatives hinges on balancing the polarity of the amide/imide bond with the lipophilicity of the ethylene/propylene linkers.

Recommended Solvent Systems

-

Primary System (High Yield): Ethanol (EtOH) / Hexane (or Heptane)

-

Alternative System (High Purity): Isopropanol (IPA)

-

"Oiling Out" Rescue System: Ethyl Acetate (EtOAc) / Methyl tert-butyl ether (MTBE)

Detailed Experimental Protocol

Phase A: Dissolution & Hot Filtration

Objective: Remove insoluble mechanical impurities and polymeric byproducts.

-

Preparation: Weigh the crude 1,4-Thiazepane-3,5-dione (e.g., 10.0 g) into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).

-

Tip: Start with a lower volume (e.g., 50 mL). You can always add more.

-

-

Heating: Place the flask on a magnetic stir plate with a water bath or oil bath set to 85°C (just above the BP of IPA, 82°C).

-

Critical: Use a reflux condenser to prevent solvent loss. Stir gently.

-

-

Saturation: If the solid does not dissolve after 10 minutes of reflux, add more IPA in 5 mL increments until a clear solution (yellow to orange) is obtained.

-

Note: If black specks remain, these are likely inorganic salts or carbonized polymer. Do not add infinite solvent trying to dissolve them.[13]

-

-

Hot Filtration:

-

Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) with hot IPA.

-

Quickly filter the hot solution into a clean, pre-warmed receiving flask.

-

Why? Removing nucleation sites (dust) prevents premature, uncontrolled crystallization.

-

Phase B: Controlled Nucleation & Growth

Objective: Grow pure crystals while leaving impurities in the mother liquor.

-

Slow Cooling (Ambient): Remove the receiving flask from the heat source. Place it on a cork ring or wood block (insulator) to allow slow cooling to room temperature (20-25°C) over 1-2 hours.

-

Visual Check: You should see white to off-white needles or prisms forming.

-

Troubleshooting: If the solution turns cloudy/milky but no crystals form (oiling out), reheat to redissolve and add a seed crystal (if available) or scratch the glass wall with a glass rod.

-

-

Refrigeration (Yield Optimization): Once at room temperature, place the flask in a refrigerator (4°C ) for 4-12 hours.

-

Caution: Do not freeze. Extreme cold can co-precipitate impurities.

-

Phase C: Isolation & Drying[3]

-

Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold IPA (0°C) or a mixture of IPA/Hexane (1:1).

-

Volume: Use approx. 1-2 mL per gram of solid. Do not over-wash, or you will lose yield.

-

-

Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.

-

Limit: Do not exceed 60°C, as thiazepanes can be thermally sensitive (oxidation/ring opening).

-

Process Logic & Workflow (DOT Diagram)

Caption: Decision tree for the recrystallization of 1,4-Thiazepane-3,5-dione, highlighting critical checkpoints for solubility and nucleation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or solvent is too polar (water presence). | 1. Reheat and add 10-20% more solvent.2. Add a drop of non-polar anti-solvent (Hexane) to "pull" the oil into a lattice.3. Seed with a pure crystal. |

| Low Yield | Too much solvent used or mother liquor is too warm. | 1. Concentrate the mother liquor by rotary evaporation (50%) and repeat cooling.2. Ensure final cooling is at 4°C. |

| Colored Impurities | Oxidation products (Sulfoxides are often yellow/orange). | 1. Add Activated Carbon (1-2 wt%) during the hot dissolution phase.2. Stir for 5 mins, then hot filter through Celite. |

| Smell (Sulfur) | Hydrolysis or residual thiols. | 1. Ensure all heating is done under a fume hood.2. Wash crystals with cold MTBE to remove volatile thiols. |

References

-

Structure & Synthesis of Thiazepane Diones

-

Recrystallization Methodology

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Compound Data (Related 1,4-Thiazepane-5-one)

Sources

- 1. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1,4-thiazepane-1,1-dione hydrochloride (C5H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate (2241139-65-9) for sale [vulcanchem.com]

- 6. EP0068173B1 - Perhydro-1,4-thiazepin-5-one and perhydro-1,4-thiazocin-5-one derivatives, process for preparing and pharmceutical composition containing the same - Google Patents [patents.google.com]

- 7. 1,4-Thiazepane | C5H11NS | CID 16640716 - PubChem [pubchem.ncbi.nlm.nih.gov]